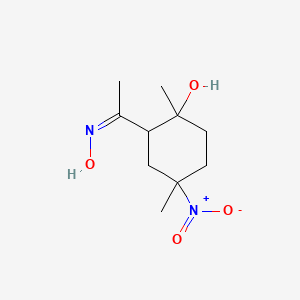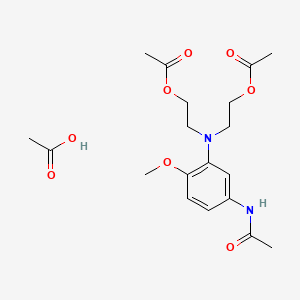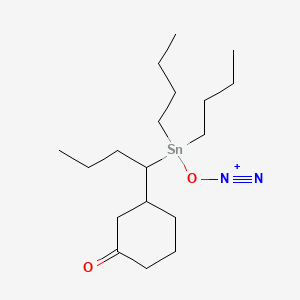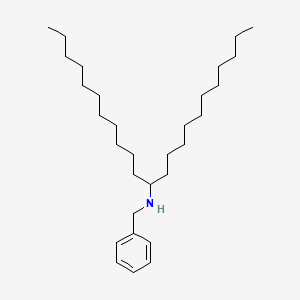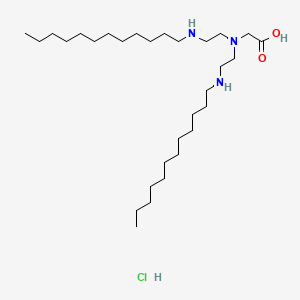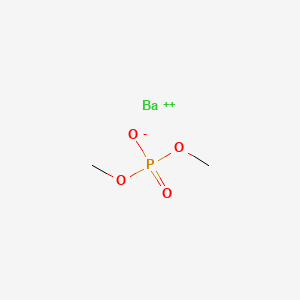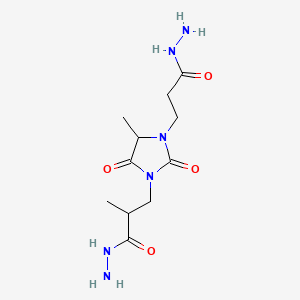
alpha1,4-Dimethyl-2,5-dioxoimidazolidine-1,3-di(propionohydrazide)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Alpha1,4-Dimethyl-2,5-dioxoimidazolidine-1,3-di(propionohydrazide) is a white crystalline solid with a specific chemical structure. It is stable at room temperature and does not easily volatilize . This compound is used as an intermediate in organic synthesis for the production of other organic compounds .
Méthodes De Préparation
The preparation of alpha1,4-Dimethyl-2,5-dioxoimidazolidine-1,3-di(propionohydrazide) generally involves multiple steps of organic synthesis reactions. The specific steps can be adjusted based on the chemical reaction conditions and the choice of raw materials. Typically, this synthesis requires relevant techniques and equipment for organic synthesis experiments .
Analyse Des Réactions Chimiques
Alpha1,4-Dimethyl-2,5-dioxoimidazolidine-1,3-di(propionohydrazide) can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different products.
Reduction: It can also be reduced using common reducing agents.
Substitution: Substitution reactions can occur, where certain groups in the compound are replaced by other groups.
Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and specific catalysts. The major products formed from these reactions depend on the specific reagents and conditions used .
Applications De Recherche Scientifique
Alpha1,4-Dimethyl-2,5-dioxoimidazolidine-1,3-di(propionohydrazide) has various scientific research applications, including:
Chemistry: It is used as an intermediate in organic synthesis for the production of other organic compounds.
Biology: It can be used in the synthesis of biologically active molecules.
Medicine: This compound may be used in the development of pharmaceutical compounds.
Industry: It can be used in the synthesis of industrial chemicals and materials.
Mécanisme D'action
The mechanism by which alpha1,4-Dimethyl-2,5-dioxoimidazolidine-1,3-di(propionohydrazide) exerts its effects involves its interaction with specific molecular targets and pathways. The exact molecular targets and pathways depend on the specific application and the conditions under which the compound is used .
Comparaison Avec Des Composés Similaires
Alpha1,4-Dimethyl-2,5-dioxoimidazolidine-1,3-di(propionohydrazide) can be compared with other similar compounds, such as:
- 4-isopropyl-2,5-dioxoimidazolidine-1,3-di(propionohydrazide)
- 1,3-di(3-hydrazino-3-oxo-propyl)-5-(1-methylethyl)hydantoin
These compounds share similar chemical structures and properties but may differ in their specific applications and reactivity.
Propriétés
Numéro CAS |
94231-32-0 |
|---|---|
Formule moléculaire |
C11H20N6O4 |
Poids moléculaire |
300.31 g/mol |
Nom IUPAC |
3-[3-(3-hydrazinyl-3-oxopropyl)-4-methyl-2,5-dioxoimidazolidin-1-yl]-2-methylpropanehydrazide |
InChI |
InChI=1S/C11H20N6O4/c1-6(9(19)15-13)5-17-10(20)7(2)16(11(17)21)4-3-8(18)14-12/h6-7H,3-5,12-13H2,1-2H3,(H,14,18)(H,15,19) |
Clé InChI |
AUFZZLMFLCVJDQ-UHFFFAOYSA-N |
SMILES canonique |
CC1C(=O)N(C(=O)N1CCC(=O)NN)CC(C)C(=O)NN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


